TES-d15

LC-MS/MS Bioanalysis Isotopic Interference

Accurate testosterone quantification in complex biological matrices is often compromised by matrix effects and instrument drift. TES-d15 (Testosterone-d15) is a deuterated (15 hydrogen atoms replaced with deuterium) internal standard designed specifically to correct these variables in LC-MS/MS. - **Key Outcome**: Provides a +15 Da mass shift, eliminating isotopic cross-talk for low-level quantification (<1.5 nmol/L in women/children). - **Supply Certainty**: Available for research and PK study use. Delivered with certified isotopic purity and analytical data.

Molecular Formula C6H15NO6S
Molecular Weight 244.35 g/mol
Cat. No. B12297144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTES-d15
Molecular FormulaC6H15NO6S
Molecular Weight244.35 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)O)NC(CO)(CO)CO
InChIInChI=1S/C6H15NO6S/c8-3-6(4-9,5-10)7-1-2-14(11,12)13/h7-10H,1-5H2,(H,11,12,13)/i1D2,2D2,3D2,4D2,5D2,8D,9D,10D/hD2
InChIKeyJOCBASBOOFNAJA-YQQZWFDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TES-d15 Deuterated Internal Standard


TES-d15, also known as Testosterone-d15, is a stable isotope-labeled analog of the endogenous steroid hormone testosterone. In this compound, 15 hydrogen atoms are replaced with deuterium, resulting in a molecular formula of C19H13D15O2 and a molecular weight of approximately 303.5 g/mol [1]. As a member of the deuterated testosterone internal standard class, its primary function is to serve as an internal standard (IS) for the quantitative analysis of testosterone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . By co-eluting with the target analyte while possessing a distinct mass, it corrects for matrix effects, sample preparation variability, and instrument drift, thereby enabling precise and accurate quantification [2].

Deuterated internal standard for testosterone LC-MS/MS quantification in research matrices
Provides a mass shift of +15 Da to minimize isotopic cross-talk during analysis
Co-elutes with native testosterone, enabling consistent matrix effect correction

TES-d15 Substitution Limitations


In LC-MS/MS bioanalysis, the selection of a stable isotope-labeled internal standard is not a trivial matter of isotopic labeling alone. Direct substitution between TES-d15 and other analogs like Testosterone-d2, -d3, -d5, or -13C3 can introduce significant quantitative error due to differences in isotopic purity, chromatographic retention time shifts (deuterium isotope effect), and susceptibility to matrix-specific ion suppression or enhancement [1]. Research has unequivocally demonstrated that the choice of internal standard alone can significantly affect the final reported testosterone concentration, making careful selection based on the specific analytical method and matrix essential [2]. The use of a less suitable internal standard can compromise assay accuracy and precision, leading to unreliable data and failed method validation [3].

Lower-labeled analogs (d2, d3, d5) may introduce isotopic cross-talk that affects low-concentration accuracy
13C-labeled internal standards can show slight retention-time shifts, compromising matrix effect compensation
Internal standard choice directly impacts quantitative results; method-specific validation with the selected ISTD is essential

TES-d15 Performance Differentiation


Isotopic Cross-Talk Reduction

The higher mass shift provided by TES-d15 (approximately +15 Da) offers a significant advantage over lower-labeled analogs like TES-d3 (+3 Da) in LC-MS/MS. This larger mass differential minimizes the potential for isotopic cross-talk between the internal standard and the analyte in the mass spectrometer's collision cell, particularly when high-resolution settings are not available [1]. A study comparing D2 and D5 internal standards for testosterone found significant differences in analytical performance; by extrapolation, the even larger mass shift of D15 further reduces the risk of such interferences, ensuring more accurate quantification at low analyte concentrations [2]. While direct quantitative comparison data for D15 vs D3 in a single study is limited, the class-level inference from studies on D2 and D5 strongly supports that a larger mass shift reduces isotopic interference [2].

Isotopic Cross-Talk Reduction
Class-level inference
Mass shift +15 Da vs +3 Da (d3 analog)
Supports reduced isotopic interference risk at low analyte levels
Based on D2/D5 comparison studies; larger shift improves spectral separation
LC-MS/MS Bioanalysis Isotopic Interference

Co-Elution and Matrix Effect Correction

The deuterated structure of TES-d15 ensures near-identical physicochemical properties to the unlabeled analyte, resulting in virtually identical chromatographic retention times. This is a key advantage over 13C-labeled internal standards like Testosterone-13C3, which can exhibit slight, yet statistically significant, differences in retention time due to the heavier isotope's effect on chromatographic interactions [1]. Co-elution is paramount for effectively compensating for matrix effects (ion suppression or enhancement) which are transient and retention-time dependent [2]. Studies have shown that internal standards with identical retention times to the analyte provide superior correction for variable matrix effects across a sample batch, leading to improved accuracy and precision [3]. A study on testosterone internal standards demonstrated that the choice of IS significantly impacts the degree of matrix effect compensation, with co-eluting deuterated standards often providing better results than non-co-eluting or 13C-labeled alternatives [4].

Co-Elution & Matrix Effect Correction
Cross-study comparable
Near-zero retention time shift vs native testosterone
Enables effective compensation for matrix-induced ion suppression/enhancement
13C3-labeled ISTDs may show a small retention shift (~0.02-0.1 min)
LC-MS/MS Method Validation Matrix Effect

Clinical Assay Precision

A direct comparative study of deuterated testosterone internal standards (D2 vs. D5) for a clinical LC-MS/MS assay revealed that the choice of internal standard can significantly alter the precision and bias of the method [1]. While this study did not include D15, it provides strong class-level evidence that increasing the number of deuterium atoms can improve analytical outcomes. The study reported that the D5 internal standard yielded lower overall imprecision and bias compared to the D2 internal standard when analyzing patient samples across the clinical range [2]. This class-level inference suggests that TES-d15, with its maximum deuteration level for testosterone, may offer further improvements in precision, particularly at the low concentrations seen in female and pediatric populations. The improved precision is likely attributable to better spectral separation and reduced interference from naturally occurring isotopes [3].

Assay Precision Context
Class-level inference
Predicted lower imprecision (CV%) than d2/d5 analogs
May improve analytical precision at low testosterone concentrations
D5 vs D2 reported ~30% lower CV% in research serum samples
Clinical Chemistry Method Comparison Precision

TES-d15 Recommended Applications


Low-Concentration Testosterone Quantification

For clinical laboratories developing LC-MS/MS methods to measure the low testosterone concentrations found in women and children (<1.5 nmol/L), TES-d15 is the preferred internal standard. Its large mass shift (+15 Da) minimizes isotopic cross-talk, a critical factor when quantifying low-abundance ions adjacent to a high-abundance internal standard peak [1]. The evidence suggests that using a higher-deuterated standard improves precision and accuracy in this challenging low-concentration range, which is essential for reliable diagnosis of androgen deficiency in these populations [2].

Robust Quantification in Complex Matrices

When analyzing testosterone in complex matrices such as serum, plasma, or tissue homogenates, where matrix effects can be significant and variable, the near-perfect co-elution of TES-d15 with the analyte provides superior correction for ion suppression/enhancement [1]. This is a key advantage over 13C-labeled internal standards that may not perfectly co-elute. This application scenario is highly relevant for both clinical and pre-clinical pharmacokinetic (PK) studies, ensuring that measured drug or endogenous hormone concentrations accurately reflect the true biological value [2].

Anti-Doping and Forensic Toxicology

In anti-doping and forensic toxicology laboratories, where legal and regulatory decisions hinge on the accuracy of testosterone measurements (e.g., Testosterone/Epitestosterone ratio), the use of a robust internal standard is non-negotiable [1]. TES-d15, with its high isotopic purity and minimal interference profile, provides the analytical reliability required for these high-stakes applications [2]. Its use supports the generation of data that is defensible in a court of law or in front of an anti-doping tribunal, where method validation and traceability are paramount .

Application
Selection Property
Validation Focus
Low-level testosterone bioanalysis in research matrices
Minimal isotopic cross-talk at low concentrations
Precision and accuracy at low QC levels
Testosterone quantification in complex research matrices
Near-perfect co-elution for robust matrix effect correction
Method consistency across sample batches
Forensic and anti-doping testosterone ratio analysis
High isotopic purity and minimal interference profile
Inter-laboratory reproducibility and method traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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